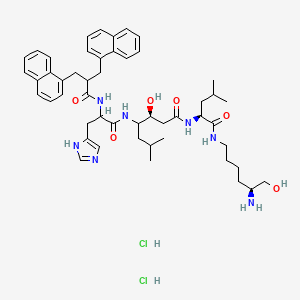

Bis((1-naphthyl)methyl)acetyl-histidyl-statyl-leucyl-episilon-lysinol

Description

ES-1005 is a compound known for its application as a mold-resistant coating. It is formulated with a blend of biocides to prevent mold and mildew growth on various surfaces, including concrete, masonry, wood, and painted surfaces . The compound is also used in scientific research, particularly in the field of cardiovascular diseases, where it acts as a renin inhibitor .

Properties

CAS No. |

115404-79-0 |

|---|---|

Molecular Formula |

C50H69Cl2N7O6 |

Molecular Weight |

935.0 g/mol |

IUPAC Name |

(3S)-N-[(2S)-1-[[(5S)-5-amino-6-hydroxyhexyl]amino]-4-methyl-1-oxopentan-2-yl]-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-6-methylheptanamide;dihydrochloride |

InChI |

InChI=1S/C50H67N7O6.2ClH/c1-32(2)23-43(46(59)28-47(60)55-44(24-33(3)4)49(62)53-22-10-9-19-39(51)30-58)56-50(63)45(27-40-29-52-31-54-40)57-48(61)38(25-36-17-11-15-34-13-5-7-20-41(34)36)26-37-18-12-16-35-14-6-8-21-42(35)37;;/h5-8,11-18,20-21,29,31-33,38-39,43-46,58-59H,9-10,19,22-28,30,51H2,1-4H3,(H,52,54)(H,53,62)(H,55,60)(H,56,63)(H,57,61);2*1H/t39-,43?,44-,45?,46-;;/m0../s1 |

InChI Key |

IYZRFOAPEUBNQP-JPZLKUPGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCC[C@@H](CO)N)NC(=O)C[C@@H](C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)O.Cl.Cl |

Canonical SMILES |

CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NCCCCC(CO)N)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54.Cl.Cl |

Synonyms |

is((1-naphthyl)methyl)acetyl-histidyl-statyl-leucyl-episilon-lysinol ES 1005 ES-1005 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ES-1005 involves multiple steps of organic synthesis reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated with a biocide blend to achieve its mold-resistant properties .

Industrial Production Methods

Industrial production of ES-1005 involves the formulation of a clear, water-based coating that can be applied using a brush, roller, or sprayer. The compound is mixed thoroughly prior to and intermittently during use to ensure even dispersion of the biocides. It is applied when air and surface temperatures are between 40-90°F and can cover up to 400 square feet per gallon .

Chemical Reactions Analysis

Types of Reactions

ES-1005 undergoes various chemical reactions, including oxidation and substitution reactions. The compound is formulated to resist mold and mildew growth, which involves the interaction of its biocides with microbial cell walls.

Common Reagents and Conditions

Common reagents used in the formulation of ES-1005 include water, acrylic latex, and biocides. The compound is applied under conditions that promote water resistance and protection from stains .

Major Products Formed

The major products formed from the reactions involving ES-1005 are protective coatings that prevent mold and mildew growth on surfaces. These coatings are clear and water-based, providing a durable barrier against moisture and microbial damage .

Scientific Research Applications

ES-1005 has significant applications in scientific research, particularly in the field of cardiovascular diseases. It acts as a renin inhibitor, targeting the renin-angiotensin system to regulate blood pressure and fluid balance. Research has shown that ES-1005 can inhibit plasma renin activity and decrease the level of kidney renin messenger RNA, making it a potential therapeutic agent for hypertension .

Mechanism of Action

The mechanism of action of ES-1005 involves its role as a renin inhibitor. Renin is an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting renin, ES-1005 reduces the production of angiotensin I, subsequently decreasing the levels of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Captopril: Another renin inhibitor used in the treatment of hypertension.

Aliskiren: A direct renin inhibitor that lowers blood pressure by blocking the renin-angiotensin system.

Enalapril: An angiotensin-converting enzyme inhibitor that reduces the production of angiotensin II.

Uniqueness of ES-1005

ES-1005 is unique in its dual application as both a mold-resistant coating and a renin inhibitor. While other renin inhibitors like captopril and aliskiren are primarily used for their cardiovascular effects, ES-1005 also offers protective properties against mold and mildew, making it a versatile compound with applications in both industrial and medical fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.